Tetraethylammonium Fluoride Tetrahydrofluoride
Overview
Description
Tetraethylammonium Fluoride Tetrahydrofluoride is an organic salt compound with the chemical formula C8H24F5N. It is a colorless to light yellow liquid that is completely miscible in water. This compound is known for its strong fluorinating properties and is commonly used in organic synthesis reactions.
Mechanism of Action
Target of Action
Tetraethylammonium Fluoride Tetrahydrofluoride, also known as TEAF·HF, is an organic salt compound . It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve signal transmission and muscle contraction.
Mode of Action
The compound interacts with its targets by blocking their function. For instance, it inhibits the function of autonomic ganglia and nicotinic acetylcholine receptors, which are essential for transmitting nerve signals . It also blocks calcium- and voltage-activated potassium channels, which are involved in regulating the electrical activity of cells .
Biochemical Pathways
The exact biochemical pathways affected by this compound are still under investigation. It is known that the compound’s blocking action on potassium channels and autonomic ganglia can disrupt normal cellular functions and signaling pathways .
Pharmacokinetics
Its water solubility suggests that it could be readily absorbed and distributed in the body
Result of Action
The blocking action of this compound on its targets can lead to various molecular and cellular effects. For instance, blocking autonomic ganglia can affect nerve signal transmission, potentially leading to changes in muscle contraction and other physiological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its water solubility suggests that it could be affected by the hydration status of the body. Additionally, its corrosive nature indicates that it should be handled with care to avoid damage to tissues and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethylammonium Fluoride Tetrahydrofluoride can be synthesized through the reaction of tetraethylammonium hydroxide with hydrofluoric acid. The reaction typically occurs under controlled conditions to ensure the safety and purity of the product. The general reaction is as follows: [ \text{N(C}_2\text{H}_5\text{)}_4\text{OH} + 4\text{HF} \rightarrow \text{N(C}_2\text{H}_5\text{)}_4\text{F} \cdot 4\text{HF} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the careful handling of hydrofluoric acid, which is highly corrosive and toxic. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Tetraethylammonium Fluoride Tetrahydrofluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophilic fluorinating agent, replacing halogen atoms in organic compounds.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Deprotonation: It can deprotonate weak acids, forming the corresponding fluoride salts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic halides, alcohols, and weak acids. The reactions typically occur under anhydrous conditions to prevent the hydrolysis of the fluoride ion.
Major Products
The major products formed from reactions involving this compound include fluorinated organic compounds, such as alkyl fluorides and aryl fluorides. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Tetraethylammonium Fluoride Tetrahydrofluoride has a wide range of applications in scientific research:
Biology: It is employed in the study of ion channels and membrane transport proteins due to its ability to block potassium channels.
Medicine: It is used in the development of fluorinated pharmaceuticals, which often exhibit improved metabolic stability and bioavailability.
Industry: It is utilized in the production of specialty chemicals, including fluorinated polymers and surfactants.
Comparison with Similar Compounds
Similar Compounds
Tetraethylammonium Bromide: Similar in structure but contains bromide instead of fluoride.
Tetramethylammonium Fluoride: Contains methyl groups instead of ethyl groups.
Tetraethylammonium Chloride: Contains chloride instead of fluoride.
Uniqueness
Tetraethylammonium Fluoride Tetrahydrofluoride is unique due to its strong fluorinating properties and its ability to act as a source of fluoride ions. This makes it particularly valuable in organic synthesis and in the study of ion channels.
Properties
IUPAC Name |
tetraethylazanium;fluoride;tetrahydrofluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.5FH/c1-5-9(6-2,7-3)8-4;;;;;/h5-8H2,1-4H3;5*1H/q+1;;;;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANODKKTYHRYRDA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.F.F.F.F.[F-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472894 | |
Record name | Tetraethylammonium Fluoride Tetrahydrofluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145826-81-9 | |
Record name | Tetraethylammonium Fluoride Tetrahydrofluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethylammonium Fluoride Tetrahydrofluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Tetraethylammonium Fluoride Tetrahydrofluoride contribute to the photocatalytic fluorination of benzene?
A1: TEAF·4HF acts as a fluoride source in this reaction. The study demonstrates that upon excitation of the photocatalyst (3-cyano-1-methylquinolinium ion), an electron transfer occurs from benzene, forming a benzene radical cation. TEAF·4HF then enables the crucial step of fluoride addition to this radical cation []. This forms a fluorine-adducted radical, which subsequently reacts to yield fluorobenzene as the desired product.
Q2: What is the significance of the rate constant determined for the reaction between the benzene radical cation and fluoride?
A2: The study determined the rate constant of the electrophilic addition of fluoride (provided by TEAF·4HF) to the benzene radical cation to be 9.4 × 109 M-1 s-1 []. This high rate constant indicates that the reaction between the benzene radical cation and fluoride is extremely fast and efficient, supporting the proposed mechanism where this step is crucial for fluorobenzene formation.
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